Cas no 2621-46-7 (1-chloro-4-(propan-2-yl)benzene)

2621-46-7 structure
Productnaam:1-chloro-4-(propan-2-yl)benzene
1-chloro-4-(propan-2-yl)benzene Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1-chloro-4-(1-methylethyl)-
- 1-chloro-4-propan-2-ylbenzene
- 1-Chloro-4-isopropylbenzene
- 2-(p-Chlorophenyl)propane
- 4-chlorocumene
- 4-Chloroisopropylbenzene
- Cumene, p-chloro-
- p-Chlorocumene
- 1-chloro-4-(propan-2-yl)benzene
- 2621-46-7
- UNII-6TX7ZP9YWU
- BS-22157
- CUMENE, 4-CHLORO-
- 6TX7ZP9YWU
- p-Chlorcumol
- CS-0211648
- 1-CHLORO-4-(1-METHYLETHYL)BENZENE (ACI)
- SCHEMBL197810
- NS00028050
- EINECS 220-061-9
- Z1255372793
- AKOS017516312
- DTXSID0062559
- 1-chloro-4-isopropyl-benzene
- CAA62146
- 1-Chloro-4-isopropylbenzene #
- Benzene, 1-chloro-4-(1-methylethyl)-
- EN300-119971
-
- Inchi: InChI=1S/C9H11Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
- InChI-sleutel: FHBSIIZALGOVLM-UHFFFAOYSA-N
- LACHT: ClC1C=CC(C(C)C)=CC=1
Berekende eigenschappen
- Exacte massa: 154.05503
- Monoisotopische massa: 154.054928
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 1
- Complexiteit: 90.9
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 0
Experimentele eigenschappen
- Dichtheid: 1.0324 (estimate)
- Smeltpunt: -12.3°C
- Kookpunt: 198.35°C
- Vlampunt: 314°C
- Brekindex: 1.5117
- PSA: 0
1-chloro-4-(propan-2-yl)benzene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119971-5.0g |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95% | 5g |
$1654.0 | 2023-05-03 | |
Enamine | EN300-119971-1.0g |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95% | 1g |
$571.0 | 2023-05-03 | |
Enamine | EN300-119971-2500mg |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95.0% | 2500mg |
$1118.0 | 2023-10-03 | |
Aaron | AR002SZB-1g |
Benzene, 1-chloro-4-(1-methylethyl)- |
2621-46-7 | 95% | 1g |
$811.00 | 2025-01-21 | |
Enamine | EN300-119971-10000mg |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95.0% | 10000mg |
$2454.0 | 2023-10-03 | |
1PlusChem | 1P002SQZ-5g |
Benzene, 1-chloro-4-(1-methylethyl)- |
2621-46-7 | 98% | 5g |
$1116.00 | 2025-02-19 | |
1PlusChem | 1P002SQZ-250mg |
Benzene, 1-chloro-4-(1-methylethyl)- |
2621-46-7 | 95% | 250mg |
$348.00 | 2023-12-18 | |
A2B Chem LLC | AB29771-100mg |
1-Chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95% | 100mg |
$212.00 | 2023-12-31 | |
Aaron | AR002SZB-250mg |
Benzene, 1-chloro-4-(1-methylethyl)- |
2621-46-7 | 95% | 250mg |
$355.00 | 2025-01-21 | |
1PlusChem | 1P002SQZ-100mg |
Benzene, 1-chloro-4-(1-methylethyl)- |
2621-46-7 | 95% | 100mg |
$262.00 | 2023-12-18 |
1-chloro-4-(propan-2-yl)benzene Gerelateerde literatuur
-
1. Competitive alkali-metal flame reactions. Part 5. Reactions of potassium atoms with fluorobenzene, fluoroanisoles, and t-butyl chloride and of potassium and caesium atoms with p-alkylchlorobenzenesSolape A. Adeniji,Emmanuel U. Emovon J. Chem. Soc. Perkin Trans. 2 1979 239
-
2. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylationAjay K. Manglik,Roy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin,Robert G. Coombes,Panicos Hadjigeorgiou J. Chem. Soc. Perkin Trans. 2 1980 1606
-
3. 216. Halogenation in the liquid phase by chlorine trifluoride. The reaction with benzene derivatives and with carbon tetrachlorideJ. F. Ellis,W. K. R. Musgrave J. Chem. Soc. 1953 1063
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Xue-Wen Hua,Ming-Gui Chen,Shaa Zhou,Dong-Kai Zhang,Ming Liu,Sha Zhou,Jing-Bo Liu,Kang Lei,Hai-Bin Song,Yong-Hong Li,Yu-Cheng Gu,Zheng-Ming Li RSC Adv. 2016 6 23038
-
5. Optical anisotropies of para-halogenated polystyrenes and related moleculesEnrique Saiz,Ulrich W. Suter,Paul J. Flory J. Chem. Soc. Faraday Trans. 2 1977 73 1538
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